Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride
Overview
Description
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is an organophosphorus compound that features a phosphonium cation with three phenyl groups and a 3,4,5-trimethoxyphenylmethyl group, paired with a chloride anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride typically involves the reaction of triphenylphosphine with a suitable halide, such as 3,4,5-trimethoxybenzyl chloride. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of solvents like dichloromethane or toluene and may require purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine under certain conditions.
Substitution: The chloride anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxides can replace the chloride anion.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride involves its ability to form stable phosphonium salts, which can participate in various chemical transformations. The phosphonium cation can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound’s lipophilic nature allows it to target mitochondrial membranes, where it can exert antioxidant effects by scavenging reactive oxygen species .
Comparison with Similar Compounds
Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific biological activities. Similar compounds include:
Triphenylphosphine: A common reagent in organic synthesis, but lacks the biological activity of the trimethoxy derivative.
Methyltriphenylphosphonium bromide: Used in similar applications but with different reactivity and solubility properties.
Triphenylphosphine oxide: A product of oxidation, used as a ligand in coordination chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Phosphonium compounds, particularly those containing triphenyl groups, have garnered significant interest in recent years due to their diverse biological activities. The compound Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride is a notable example, exhibiting various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure and Synthesis
The compound is synthesized through a two-step process involving the reaction of 3,4,5-trimethoxybenzyl alcohol with thionyl chloride to yield 3,4,5-trimethoxybenzyl chloride, which is then reacted with triphenylphosphine. The presence of three methoxy groups on the aromatic ring enhances the compound's solubility and biological activity by affecting its conformation and electronic properties .
Biological Activity Overview
1. Anticancer Properties:
Research indicates that phosphonium compounds can target mitochondria in cancer cells effectively. The triphenylphosphonium (TPP) moiety is known for its ability to accumulate in mitochondria due to their negative membrane potential. This property has been exploited in developing anticancer agents that induce mitochondrial dysfunction in cancer cells while sparing normal cells .
2. Antifungal Activity:
The 3,4,5-trimethoxyphenyl group is associated with antifungal properties found in natural products. Compounds with similar structures have shown efficacy against various fungal pathogens, suggesting that the triphenylphosphonium derivative could possess similar antifungal capabilities .
3. Antibacterial Activity:
Recent studies have explored the antibacterial potential of TPP conjugates against multidrug-resistant bacteria. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial membranes .
The mechanisms underlying the biological activities of phosphonium salts are multifaceted:
- Mitochondrial Targeting: The hydrophobic nature of TPP cations allows them to penetrate cell membranes and accumulate in mitochondria, leading to the disruption of mitochondrial bioenergetics and apoptosis in cancer cells .
- Membrane Disruption: In the case of bacterial infections, TPP compounds disrupt bacterial membranes, leading to cell lysis and death .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that phosphonium compounds may induce oxidative stress through ROS generation, contributing to their cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
Table 2: Comparative Cytotoxicity Data
Compound | IC50 (μM) in Cancer Cells | IC50 (μM) in Normal Cells | Reference |
---|---|---|---|
Triphenylphosphonium Derivative | <10 | >50 | |
Dodecyl-TPP | 250 | >1000 | |
TPP Conjugate | Varies by structure | Varies by structure |
Case Studies
- Triphenylphosphonium Derivatives: A study evaluated over 700 TPP derivatives for anticancer activity and found that only a subset exhibited significant cytotoxicity against cancer cell lines while being less toxic to normal cells. This highlights the potential for selective targeting using phosphonium-based compounds .
- Antifungal Activity Against Plant Pathogens: Inulin derivatives modified with triphenylphosphonium showed enhanced antifungal activity compared to unmodified inulin. The study demonstrated inhibitory indices exceeding 75% against multiple plant pathogens at low concentrations .
Properties
IUPAC Name |
triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3P.ClH/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSISPKRRVBOOL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441622 | |
Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108683-61-0 | |
Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPHENYL-(3,4,5-TRIMETHOXY-BENZYL)-PHOSPHONIUM, CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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